N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide: is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . One common method includes the reaction of 2-aminobenzimidazole with 4-phenylbutanoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods:
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with benzimidazole compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines .
Scientific Research Applications
Chemistry:
In chemistry, N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate .
Biology:
In biological research, benzimidazole derivatives are studied for their potential as antimicrobial and antiparasitic agents. They have shown activity against a range of bacteria, fungi, and parasites .
Medicine:
In medicine, benzimidazole compounds are explored for their potential therapeutic applications, including anticancer and antiviral activities. They are also investigated for their role in treating parasitic infections .
Industry:
In the industrial sector, benzimidazole derivatives are used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity. For example, they can act as allosteric activators of human glucokinase, which plays a role in glucose metabolism . Molecular docking studies have shown that these compounds can form hydrogen bonds with key residues in the active sites of target proteins .
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Albendazole: Another anthelmintic used in the treatment of various parasitic infections.
Mebendazole: Used to treat a variety of parasitic worm infestations.
Uniqueness:
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide stands out due to its specific structural features, which confer unique biological activities. Its ability to act as an allosteric activator of human glucokinase, for example, highlights its potential in the treatment of metabolic disorders .
Properties
Molecular Formula |
C19H21N3O |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide |
InChI |
InChI=1S/C19H21N3O/c23-19(12-6-9-15-7-2-1-3-8-15)20-14-13-18-21-16-10-4-5-11-17(16)22-18/h1-5,7-8,10-11H,6,9,12-14H2,(H,20,23)(H,21,22) |
InChI Key |
NITZUYJXJFLYFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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